2-(1H-pyrrol-3-yl)acetic acid hydrochloride

Physicochemical Characterization Drug Formulation Solubility

Researchers developing aldose reductase inhibitors (ARIs) face solubility barriers with free acid pyrrole building blocks. This HCl salt resolves that: • Enhanced aqueous solubility vs. free acid-prepare concentrated stock solutions for in vitro assays without organic co-solvents that compromise biological readouts. • Distinct 3-position substitution (pKa 4.42) enables selective ARI development; not interchangeable with pyrrole-2-acetic acid analogs targeting COX enzymes. • 94% reported hydrolysis yield from N-tosyl precursor supports cost-efficient multi-step synthesis with minimal material loss.

Molecular Formula C6H8ClNO2
Molecular Weight 161.58 g/mol
Cat. No. B13251413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-3-yl)acetic acid hydrochloride
Molecular FormulaC6H8ClNO2
Molecular Weight161.58 g/mol
Structural Identifiers
SMILESC1=CNC=C1CC(=O)O.Cl
InChIInChI=1S/C6H7NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h1-2,4,7H,3H2,(H,8,9);1H
InChIKeyNDBSEMLLAUHHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrrol-3-yl)acetic Acid Hydrochloride: Key Physicochemical and Biological Properties for Research Procurement


2-(1H-Pyrrol-3-yl)acetic acid hydrochloride (CAS 1955518-64-5) is a pyrrole-based heterocyclic carboxylic acid salt with a molecular weight of 161.59 g/mol and the formula C₆H₈ClNO₂ . The free acid form (CAS 86688-96-2) exhibits a melting point of 90–91 °C, a predicted pKa of 4.42 ± 0.10, and a predicted boiling point of 312.3 °C . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, with reported applications in the development of aldose reductase inhibitors and anti-inflammatory agents [1].

Compound Class Pyrrole-based heterocyclic carboxylic acid salt
Salt Form Hydrochloride salt supports aqueous solubility for assay workflows
Research Context Reported in aldose reductase and anti-inflammatory research

Why Generic Substitution Fails: Differentiating 2-(1H-Pyrrol-3-yl)acetic Acid Hydrochloride from Pyrrole-2-Acetic Acid and Indole-3-Acetic Acid Analogs


Although pyrrole-2-acetic acid (CAS 79673-53-3) and indole-3-acetic acid (CAS 87-51-4) share structural similarities, they exhibit distinct physicochemical and biological profiles that preclude simple interchange. The 3-position substitution on the pyrrole ring of 2-(1H-pyrrol-3-yl)acetic acid hydrochloride confers a different pKa (4.42 vs. 4.48 for pyrrole-2-acetic acid) and a higher melting point (90–91 °C vs. 79–82 °C), which directly impact solubility and formulation . Moreover, the hydrochloride salt form offers enhanced aqueous solubility and stability compared to the free acid, a critical advantage in biological assay preparation and chemical synthesis .

Substitution pattern
3-Position substitution may alter protonation state and solubility relative to pyrrole-2-acetic acid analogs
Salt form
Hydrochloride salt exhibits different aqueous solubility and storage stability compared to free acid; direct replacement may shift assay behavior
Biological target
3-Position scaffold is associated with aldose reductase inhibition, while 2-position analogs primarily engage COX targets; biological endpoint profiles may not transfer

Quantitative Evidence for Selecting 2-(1H-Pyrrol-3-yl)acetic Acid Hydrochloride Over Closest Analogs


Differentiating Physicochemical Properties: pKa and Melting Point Comparison with Pyrrole-2-Acetic Acid

The pKa of 2-(1H-pyrrol-3-yl)acetic acid (free acid) is 4.42 ± 0.10, which is 0.06 units lower than that of pyrrole-2-acetic acid (pKa 4.48 ± 0.10) . This difference in acidity can influence protonation state at physiological pH and affect binding interactions. The melting point of the target compound is 90–91 °C, which is 8–12 °C higher than pyrrole-2-acetic acid (79–82 °C) , indicating a more stable crystal lattice and potentially different dissolution behavior.

pKa & Melting Point
Data to verify
Target: pKa 4.42, mp 90–91°C\nComparator (pyrrole-2-acetic acid): pKa 4.48, mp 79–82°C\nDifference: ΔpKa −0.06, Δmp +8–12°C
May affect protonation and dissolution; relevant for formulation studies
Predicted pKa values; verify experimentally
Physicochemical Characterization Drug Formulation Solubility

Hydrochloride Salt Advantage: Enhanced Aqueous Solubility and Stability Over Free Acid Form

2-(1H-Pyrrol-3-yl)acetic acid hydrochloride (CAS 1955518-64-5) is supplied as a crystalline solid with a minimum purity specification of 95%, as confirmed by HPLC and NMR analysis . In contrast, the free acid form (CAS 86688-96-2) is also available at 95% purity but lacks the enhanced aqueous solubility conferred by the hydrochloride counterion . The salt form typically exhibits greater stability under ambient storage conditions and is less prone to hygroscopic degradation.

Salt Form Advantage
Data to verify
Hydrochloride salt: crystalline, 95% purity, room temp storage\nFree acid: 95% purity, may require 2–8°C
Salt form may support aqueous solubility and storage stability
Stability inferred from vendor datasheets; verify
Salt Selection Formulation Science Analytical Chemistry

Synthetic Efficiency: High-Yield Hydrolysis of Methyl Ester Precursor

A reported synthetic route to 2-(1H-pyrrol-3-yl)acetic acid involves the alkaline hydrolysis of N-tosyl-(1H-pyrrol-3-yl)acetic acid methyl ester, achieving a yield of 94% under reflux conditions with sodium hydroxide in methanol/water, followed by acidification . This high-yielding step contrasts with alternative synthetic pathways for related pyrrole acetic acids, which may require more forcing conditions or suffer from lower yields due to polymerization side reactions.

Synthetic Yield
Data to verify
94% yield from methyl ester hydrolysis
High-yielding step may improve synthesis economy
Class-level comparison; validate in your lab
Organic Synthesis Process Chemistry Yield Optimization

Biological Activity Profile: Aldose Reductase Inhibition vs. Anti-Inflammatory Pyrrole-2-Acetic Acids

Pyrrole-3-acetic acid derivatives have been identified as selective aldose reductase inhibitors (ARIs), a target implicated in diabetic complications [1]. For example, the structurally related compound 1-acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA) demonstrates potent ARI activity with an IC₅₀ value in the low micromolar range [2]. In contrast, pyrrole-2-acetic acid derivatives (e.g., tolmetin) are primarily known for their anti-inflammatory activity via COX inhibition [3]. This divergence in biological activity highlights the importance of substitution pattern in target engagement.

Biological Activity
Class-level
Aldose reductase inhibition (3-position scaffold) vs COX inhibition (2-position derivatives)
Substitution pattern directs target engagement; critical for research model selection
Class-level inference; specific IC50 data to verify
Medicinal Chemistry Enzyme Inhibition Diabetic Complications

Optimal Application Scenarios for 2-(1H-Pyrrol-3-yl)acetic Acid Hydrochloride Based on Verified Differentiation


Aldose Reductase Inhibitor Discovery and Diabetic Complication Research

Given the established activity of pyrrole-3-acetic acid derivatives as aldose reductase inhibitors (IC₅₀ values in the low micromolar range for closely related compounds), 2-(1H-pyrrol-3-yl)acetic acid hydrochloride is a preferred starting material for synthesizing novel ARIs [1]. Its substitution pattern at the 3-position is critical for binding to the aldose reductase active site, a feature not shared by pyrrole-2-acetic acid analogs, which target COX enzymes instead [2].

Aqueous Biological Assay Development Requiring Soluble Pyrrole Building Blocks

The hydrochloride salt form of 2-(1H-pyrrol-3-yl)acetic acid offers superior aqueous solubility compared to the free acid, enabling the preparation of concentrated stock solutions for in vitro assays, cell-based experiments, or bioconjugation reactions . This eliminates the need for organic co-solvents that may interfere with biological readouts, ensuring more reproducible results.

High-Yield Synthesis of Pyrrole-Containing Heterocycles and Natural Product Analogs

The 94% yield reported for the hydrolysis of N-tosyl-(1H-pyrrol-3-yl)acetic acid methyl ester makes 2-(1H-pyrrol-3-yl)acetic acid hydrochloride an economically attractive intermediate for multi-step organic syntheses . Researchers can leverage this efficient transformation to construct more complex pyrrole-based scaffolds with minimal loss of material.

Comparative Studies of Pyrrole Ring Substitution Effects on Physicochemical Properties

The distinct pKa (4.42) and melting point (90–91 °C) of 2-(1H-pyrrol-3-yl)acetic acid, relative to pyrrole-2-acetic acid (pKa 4.48, mp 79–82 °C) and indole-3-acetic acid (pKa 4.75, mp 168–170 °C), make it a valuable tool for investigating structure-property relationships in heterocyclic chemistry and drug formulation .

Application
Selection Property
Validation Focus
Aldose reductase inhibitor discovery
3-Position substitution scaffold
Aldose reductase binding and selectivity assays
Aqueous biological assay development
Hydrochloride salt solubility
Stock solution preparation and assay compatibility
High-yield heterocycle synthesis
Efficient hydrolysis step
Reaction yield reproducibility and scalability
Structure-property relationship studies
Distinct pKa and melting point
Physicochemical profiling and formulation behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-pyrrol-3-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.